5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
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Description
5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, also known as GSK-J4, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of small molecule inhibitors that target the histone demethylase enzyme, JMJD3. This enzyme is known to play a crucial role in the regulation of gene expression, and its inhibition has been shown to have a significant impact on various biological processes.
Scientific Research Applications
- Findings : The compound DW-8 demonstrated high efficacy and selectivity against colorectal cancer cell lines (HCT116, HT29, and SW620) with IC50 values ranging from 5.80 µM to 8.50 µM. Notably, it exhibited lower toxicity in non-cancerous colon cells (CRL1459) compared to cancer cells .
- Example : It may participate in Suzuki cross-coupling reactions, enabling the synthesis of more complex molecules .
Anticancer Research
Synthetic Chemistry
Biological Evaluation
properties
IUPAC Name |
5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFN3O3S/c17-10-3-6-14(21(23)24)12(7-10)15(22)20-16-19-13(8-25-16)9-1-4-11(18)5-2-9/h1-8H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEHXFDYLFQRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
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